molecular formula C16H25BrClNO B1374523 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-85-0

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374523
CAS No.: 1219982-85-0
M. Wt: 362.7 g/mol
InChI Key: IOFXVNZKQLPESG-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its versatile applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a bromo-isopropylphenoxyethyl group. It is commonly used in various fields of research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-bromo-2-isopropylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Piperidine Substitution: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological receptors, while the piperidine ring may modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Fluoro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Methyl-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-14(17)3-4-16(15)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFXVNZKQLPESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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